molecular formula C9H6Cl2O2 B1603456 6,8-dichlorochroman-4-one CAS No. 49660-60-8

6,8-dichlorochroman-4-one

Cat. No.: B1603456
CAS No.: 49660-60-8
M. Wt: 217.05 g/mol
InChI Key: DNRWXABMOCRPIA-UHFFFAOYSA-N
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Description

6,8-dichlorochroman-4-one is a chemical compound that belongs to the class of chromanones. It has been studied for its potential therapeutic and environmental applications. The compound is characterized by its molecular formula C₉H₆Cl₂O₂ and a molecular weight of 217.05 g/mol .

Mechanism of Action

Target of Action

Chroman-4-one derivatives, to which 6,8-dichloro-chroman-4-one belongs, have been found to exhibit a broad spectrum of significant biological and pharmaceutical activities .

Mode of Action

Chroman-4-one analogs have been reported to display antiparasitic activity by targeting pteridine reductase-1 . This suggests that 6,8-Dichloro-chroman-4-one may interact with its targets in a similar manner, leading to significant inhibition of certain biological processes.

Biochemical Pathways

Given the broad biological activities of chroman-4-one derivatives , it can be inferred that multiple pathways might be influenced.

Pharmacokinetics

The compound’s skin permeation is low, with a Log Kp of -5.76 cm/s . These properties impact the bioavailability of 6,8-Dichloro-chroman-4-one, influencing its distribution and elimination in the body.

Result of Action

Chroman-4-one analogs have been reported to exhibit various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and anti-inflammatory effects . It is plausible that 6,8-Dichloro-chroman-4-one may have similar effects.

Preparation Methods

The synthesis of 6,8-dichlorochroman-4-one involves several methods. One common method is the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid, which is then heated in a water bath at 75–80ºC for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid . Industrial production methods often involve similar synthetic routes but are optimized for larger scale production.

Chemical Reactions Analysis

6,8-dichlorochroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ethyl acetate, sodium hydroxide, and trifluoromethanesulfonic acid . Major products formed from these reactions include 6,8-dichloro-2,3-dihydrochromen-4-one .

Scientific Research Applications

6,8-dichlorochroman-4-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various bioactive compounds . In biology, it has been studied for its potential as an inhibitor of enzymes such as SIRT2 . In medicine, it has shown promise in the treatment of diseases such as cancer and HIV . Additionally, it has applications in the industry for the synthesis of functional materials .

Comparison with Similar Compounds

6,8-dichlorochroman-4-one is similar to other chromanone derivatives such as 6,8-dibromo-2-pentylchroman-4-one and 2-phenyl chroman-4-one . it is unique due to its specific substitution pattern, which imparts distinct biological activities. Similar compounds include chromone, chromene, and thiochroman-4-one, which also exhibit a wide range of pharmacological activities .

Properties

IUPAC Name

6,8-dichloro-3,4-dihydrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O2/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRWXABMOCRPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC2=C1C=C(C=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594354
Record name 6,8-Dichloro-3,4-dihydro-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49660-60-8
Record name 6,8-Dichloro-3,4-dihydro-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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